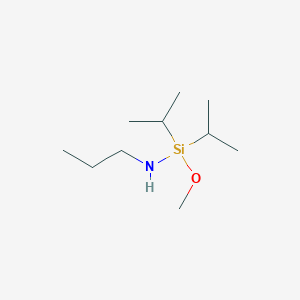![molecular formula C21H36O2Si2 B14191347 [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] CAS No. 917607-33-1](/img/structure/B14191347.png)
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]: is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features tert-butyl(dimethyl)silane groups attached to the indene core through oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] typically involves the reaction of indene derivatives with tert-butyl(dimethyl)silane reagents under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the indene, followed by the addition of tert-butyl(dimethyl)silane chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives may be explored for potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the desired end products.
類似化合物との比較
Similar Compounds
[1H-Indene-3,7-diylbis(oxy)]bis(trimethylsilyl): Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane.
[1H-Indene-3,7-diylbis(oxy)]bis(triethylsilyl): Features triethylsilyl groups, offering different steric and electronic properties.
Uniqueness
The uniqueness of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] lies in its specific combination of indene and tert-butyl(dimethyl)silane groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular structure and reactivity.
特性
CAS番号 |
917607-33-1 |
|---|---|
分子式 |
C21H36O2Si2 |
分子量 |
376.7 g/mol |
IUPAC名 |
tert-butyl-[[1-[tert-butyl(dimethyl)silyl]oxy-3H-inden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C21H36O2Si2/c1-20(2,3)24(7,8)22-18-13-11-12-16-17(18)14-15-19(16)23-25(9,10)21(4,5)6/h11-13,15H,14H2,1-10H3 |
InChIキー |
PGYDYXNQMDVICF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CCC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)

![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)




![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)
